molecular formula C13H24N2O2 B12992997 tert-Butyl (1S,6R)-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate

tert-Butyl (1S,6R)-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate

Cat. No.: B12992997
M. Wt: 240.34 g/mol
InChI Key: QOHQRRLYBGGRQV-VHSXEESVSA-N
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Description

tert-Butyl (1S,6R)-5,5-dimethyl-3,7-diazabicyclo[420]octane-7-carboxylate is a bicyclic compound with significant interest in various fields of chemistry and biology This compound is known for its unique structural features, which include a diazabicyclo framework and tert-butyl ester functionality

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl (1S,6R)-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-7-9-6-14-8-13(4,5)10(9)15/h9-10,14H,6-8H2,1-5H3/t9-,10+/m0/s1

InChI Key

QOHQRRLYBGGRQV-VHSXEESVSA-N

Isomeric SMILES

CC1(CNC[C@@H]2[C@H]1N(C2)C(=O)OC(C)(C)C)C

Canonical SMILES

CC1(CNCC2C1N(C2)C(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1S,6R)-5,5-dimethyl-3,7-diazabicyclo[42One common approach is the enantioselective construction of the bicyclic scaffold, which can be achieved through various methodologies, including asymmetric synthesis and desymmetrization processes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1S,6R)-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can produce simpler analogs with fewer functional groups.

Scientific Research Applications

tert-Butyl (1S,6R)-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (1S,6R)-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate involves its interaction with molecular targets and pathways. The compound’s diazabicyclo framework allows it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (1S,6R)-5,5-dimethyl-3,7-diazabicyclo[420]octane-7-carboxylate is unique due to its specific stereochemistry and the presence of the tert-butyl ester group

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